Isopulegol acetate
CAS No.: 89-49-6
Cat. No.: VC3897448
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89-49-6 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | (5-methyl-2-prop-1-en-2-ylcyclohexyl) acetate |
| Standard InChI | InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3 |
| Standard InChI Key | HLHIVJRLODSUCI-UHFFFAOYSA-N |
| SMILES | CC1CCC(C(C1)OC(=O)C)C(=C)C |
| Canonical SMILES | CC1CCC(C(C1)OC(=O)C)C(=C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Isopulegol acetate belongs to the menthane monoterpenoid class, distinguished by a p-menthane skeleton featuring a cyclohexane ring with specific substituents. The core structure includes a methyl group at position 5, an isopropenyl group at position 2, and an acetyloxy moiety at position 1 (Figure 1) . The compound’s stereochemistry—(1R,2S,5R)—dictates its three-dimensional conformation, influencing its physicochemical behavior and interaction with biological targets.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 196.29 g/mol | |
| Boiling Point | 239.13°C (EPI Suite estimate) | |
| SMILES Notation | C[C@@H]1CCC@HC(C)=C | |
| CAS Registry Number | 57576-09-7 |
The acetyl group confers enhanced stability compared to its parent alcohol, isopulegol, while the isopropenyl substituent introduces potential reactivity in cycloaddition and oxidation reactions .
Stereochemical Complexity
Synthesis and Industrial Production
Catalytic Cyclization of Citronellal
The primary industrial route involves cyclizing citronellal using tris(2,6-diarylaryloxy)aluminum catalysts, achieving diastereoselectivities exceeding 80% for isopulegol, which is subsequently acetylated . Key innovations include:
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Additive Optimization: Carboxylic anhydrides (e.g., acetic anhydride) suppress citronellyl citronellate byproducts to ≤5% .
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Reaction Engineering: Continuous-flow systems enhance throughput while maintaining stereochemical fidelity .
Table 2: Representative Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.5–1.0 mol% | 92–95% isopulegol |
| Temperature | 80–100°C | Minimizes thermal degradation |
| Additive Concentration | 2–5 wt% acetic anhydride | Byproduct reduction to 3% |
Acetylation of Isopulegol
The final step employs acetyl chloride or acetic anhydride under mild acidic conditions, achieving near-quantitative conversion. Kinetic studies reveal an activation energy of for this esterification, with side-product formation limited to <1% when using molecular sieves to scavenge water .
Physicochemical Profile
Thermal and Solubility Properties
Isopulegol acetate exhibits marked thermal stability, with decomposition onset at 285°C (TGA data) . Its lipophilicity () facilitates solubility in ethanol (≥200 g/L) and propylene glycol (150 g/L), but limited aqueous solubility (4.7 mg/L at 25°C) .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorbance at 1745 cm (C=O stretch), 1240 cm (C-O acetate) .
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NMR: Characteristic signals at δ 170.8 (carbonyl), 21.0 (acetyl methyl), and 16.3 ppm (isopropenyl methyl) .
Industrial Applications
Fragrance Industry
Constituting 0.02–0.15% in premium perfumes, isopulegol acetate imparts fresh, minty top notes. Its low skin sensitization potential (NESIL 2500 μg/cm) makes it preferable to structurally similar allergens like limonene oxides.
Pharmaceutical Intermediates
Emerging use in synthesizing (-)-menthol derivatives highlights its role as a chiral building block. Recent patents describe its conversion to p-menthane-3,8-diol antivirals via regioselective epoxidation .
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